molecular formula C13H8BrF2NO B5050248 2-bromo-N-(2,6-difluorophenyl)benzamide

2-bromo-N-(2,6-difluorophenyl)benzamide

Cat. No.: B5050248
M. Wt: 312.11 g/mol
InChI Key: YIFDWLFIGAVLCF-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,6-difluorophenyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the ortho position of the benzoyl ring and a 2,6-difluorophenyl group attached to the amide nitrogen. Its molecular formula is C₁₃H₈BrF₂NO, with a molecular weight of 328.11 g/mol (calculated based on structural analogs in and ).

Synthetic routes typically involve coupling 2-bromobenzoyl chloride with 2,6-difluoroaniline in polar aprotic solvents like DMF, followed by purification via column chromatography (e.g., SiO₂, EtOAc/hexane).

Properties

IUPAC Name

2-bromo-N-(2,6-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2NO/c14-9-5-2-1-4-8(9)13(18)17-12-10(15)6-3-7-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFDWLFIGAVLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 2-bromo-N-(2,6-difluorophenyl)benzamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Notable Properties/Data
This compound (Target) C₁₃H₈BrF₂NO 328.11 Br (C-2), 2,6-difluorophenylamide ~92% N/A (Data inferred from analogs)
4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₆H₁₀BrF₅NO₂ 424.10 Br (C-4), 5-F, trifluoropropoxy, 2,6-difluorophenylamide 90% LC-MS: m/z = 424 [M+H]+
N-(2-Aminophenyl)-4-bromo-2,6-difluorobenzamide C₁₃H₉BrF₂N₂O 327.13 Br (C-4), 2-aminophenylamide N/A Potential H-bond donor (NH₂)
2-Bromo-N-(2,6-difluorophenyl)propanamide C₉H₇BrF₂NO 264.07 Propanamide backbone (vs. benzamide) N/A Lower steric bulk
2-Bromo-N-[2-chloro-6-(trifluoromethyl)phenyl]benzamide C₁₄H₈BrClF₃NO 378.57 Br (C-2), Cl, CF₃ (vs. F) N/A Enhanced lipophilicity

Key Observations:

Substituent Effects: The trifluoropropoxy group in the analog from increases molecular weight by ~96 g/mol compared to the target compound, likely enhancing metabolic stability but reducing solubility.

Backbone Modifications :

  • The propanamide variant () lacks the aromatic benzoyl ring, reducing conjugation and rigidity. This may decrease thermal stability but improve bioavailability due to lower molecular weight.

Functional Group Additions: The amino group in ’s compound introduces hydrogen-bonding capacity, which could enhance interactions with biological targets (e.g., enzymes or receptors).

Synthetic Efficiency :

  • The target compound and its trifluoropropoxy analog () show high yields (>90%), suggesting robust coupling reactions under mild conditions.

Research Implications:

  • Pharmacological Potential: Analogs with trifluoromethyl or amino groups () are prime candidates for drug discovery due to tunable electronic and steric properties.
  • Material Science : The bromine and fluorine substituents in the target compound may contribute to flame retardancy or polymer stabilization, though specific data are lacking.

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